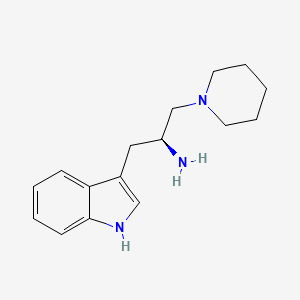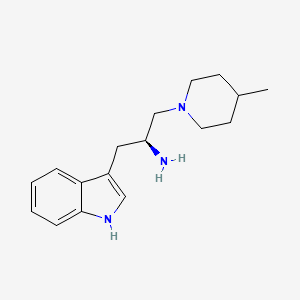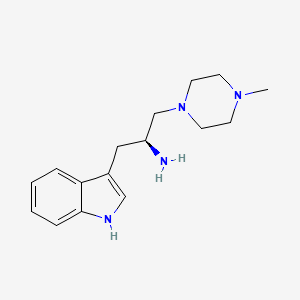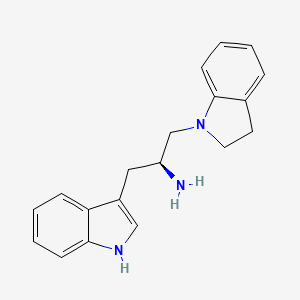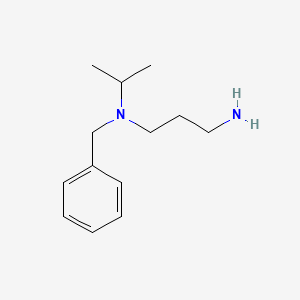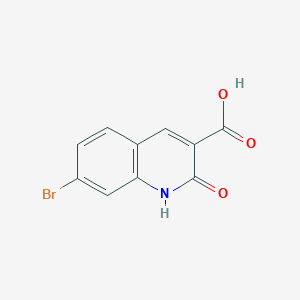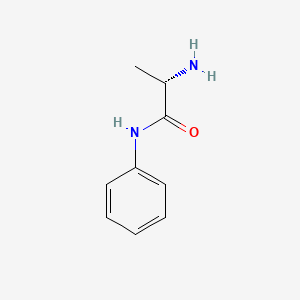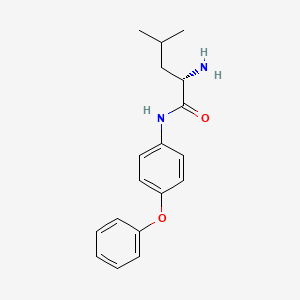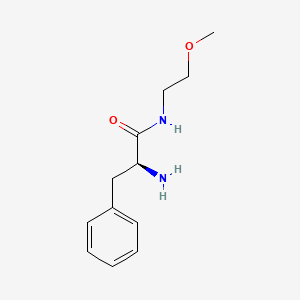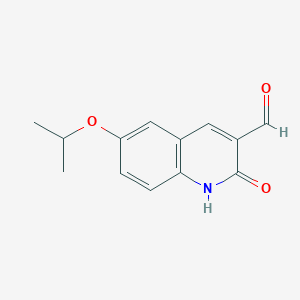
2-Hydroxy-6-(propan-2-yloxy)quinoline-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-6-(propan-2-yloxy)quinoline-3-carbaldehyde is a quinoline derivative known for its unique chemical structure and potential applications in various fields. This compound features a quinoline core with a hydroxy group at the 2-position, a propan-2-yloxy group at the 6-position, and a carbaldehyde group at the 3-position. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-6-(propan-2-yloxy)quinoline-3-carbaldehyde typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Introduction of the Hydroxy Group: The hydroxy group at the 2-position can be introduced via hydroxylation reactions using reagents such as hydrogen peroxide or peracids.
Alkylation: The propan-2-yloxy group can be introduced through an alkylation reaction using isopropyl bromide or isopropyl chloride in the presence of a base like potassium carbonate.
Formylation: The carbaldehyde group at the 3-position can be introduced through a formylation reaction using reagents like Vilsmeier-Haack reagent (a mixture of DMF and POCl3).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and solvent recycling to enhance yield and reduce costs.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-6-(propan-2-yloxy)quinoline-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or PCC.
Reduction: The carbaldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The propan-2-yloxy group can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, PCC in dichloromethane.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products
Oxidation: Formation of 2-oxo-6-(propan-2-yloxy)quinoline-3-carbaldehyde.
Reduction: Formation of 2-hydroxy-6-(propan-2-yloxy)quinoline-3-methanol.
Substitution: Formation of various alkyl or aryl derivatives of the quinoline compound.
Scientific Research Applications
2-Hydroxy-6-(propan-2-yloxy)quinoline-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Hydroxy-6-(propan-2-yloxy)quinoline-3-carbaldehyde involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to inhibition or activation of biological processes.
Pathways Involved: It may affect pathways related to cell proliferation, apoptosis, or microbial growth, depending on its specific application.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxyquinoline-3-carbaldehyde: Lacks the propan-2-yloxy group, making it less hydrophobic.
6-(Propan-2-yloxy)quinoline-3-carbaldehyde: Lacks the hydroxy group, affecting its reactivity and solubility.
2-Hydroxy-6-methoxyquinoline-3-carbaldehyde: Contains a methoxy group instead of a propan-2-yloxy group, altering its steric and electronic properties.
Uniqueness
2-Hydroxy-6-(propan-2-yloxy)quinoline-3-carbaldehyde is unique due to the combination of its functional groups, which impart distinct chemical properties and potential applications. The presence of both hydroxy and propan-2-yloxy groups enhances its solubility and reactivity, making it a versatile compound for various research and industrial applications.
Properties
IUPAC Name |
2-oxo-6-propan-2-yloxy-1H-quinoline-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-8(2)17-11-3-4-12-9(6-11)5-10(7-15)13(16)14-12/h3-8H,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBOALSPJJWLEMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC2=C(C=C1)NC(=O)C(=C2)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
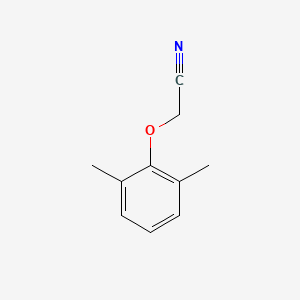
![Acetamide, 2-cyano-N-[3-(4-morpholinyl)propyl]-](/img/structure/B7793571.png)
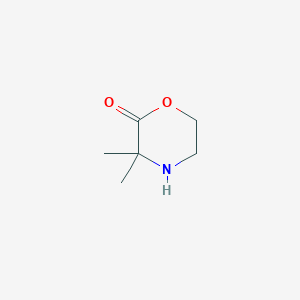
![7,7-Dimethyl-9-oxa-6-azaspiro[4.5]decan-10-one](/img/structure/B7793575.png)
